4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
Description
4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with an ethyl group and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl moiety. The hexanoic acid chain contributes to moderate lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
4-ethyl-3-(3-oxo-1H-isoindol-2-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-11(4-2)14(9-15(18)19)17-10-12-7-5-6-8-13(12)16(17)20/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPQRZSBZMWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169172 | |
| Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-54-9 | |
| Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of an appropriate isoindole derivative with a hexanoic acid precursor. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of an aldehyde with an amine and a carbonyl compound under acidic conditions.
Wallach Synthesis: This method involves the oxidation of an imidazole derivative to form the desired isoindole compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of triflic acid-mediated reactions, which offer high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo-derivatives, hydroxyl derivatives, and substituted isoindole compounds .
Scientific Research Applications
4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s hexanoic acid chain (C₆) increases molecular weight (~293 g/mol estimated) compared to propanoic (C₃, ~205 g/mol ) or butanoic (C₄, ~205 g/mol ) analogs.
- Melting Points : Analogous compounds with carboxylic acid groups exhibit high melting points (>200°C) due to hydrogen bonding (e.g., 236–237°C for compound 5 in ). The target compound likely shares this trend.
- Solubility: Shorter-chain analogs (e.g., butanoic acid ) may have better aqueous solubility than the target, whereas aromatic derivatives (e.g., 4-methylphenyl ) show reduced solubility due to hydrophobic interactions.
Biological Activity
4-Ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CAS Number: 866144-54-9) is a synthetic compound characterized by its unique structure, which includes an isoindole ring, a hexanoic acid chain, and an ethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of this compound is C16H21NO3. Its structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 275.35 g/mol |
| InChI | InChI=1S/C16H21NO3/c1-3-11(4-2)14(9-15(18)19)17... |
Research indicates that this compound may act similarly to lenalidomide, a well-known immunomodulatory drug. The compound likely functions as a ligand affecting various biochemical pathways:
Biochemical Pathways:
- Cell Cycle Regulation : It may influence the progression of the cell cycle.
- Apoptosis Induction : The compound has potential apoptotic effects on cancer cells.
- Immune Modulation : It could modulate immune responses, enhancing or inhibiting certain immune functions.
Research Findings
Several studies have explored the biological activities of this compound:
Anticancer Properties
A study highlighted the anticancer potential of similar isoindole derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has also indicated that compounds with isoindole structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific activity of this compound remains to be fully elucidated but suggests promising applications in treating infections.
Case Study 1: Cancer Cell Line Study
In vitro studies on cancer cell lines treated with 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)hexanoic acid showed a significant reduction in cell viability compared to untreated controls. The study reported IC50 values indicating effective concentrations for inducing apoptosis.
Case Study 2: Immune Response Modulation
Another study assessed the compound's effect on immune cells, revealing that it could enhance cytokine production in T-cells while inhibiting regulatory T-cell function. This dual action suggests potential applications in immunotherapy for cancer treatment .
Comparative Analysis with Similar Compounds
The biological activities of 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)hexanoic acid can be compared with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Lenalidomide | Immunomodulatory, anticancer | Established clinical use |
| 2-(1-Oxo-1,3-Dihydro-2H-Isoindol)-butanoic acid | Anticancer | Similar structural properties |
| Ethyl 4-{[2-(1-Oxo...]}benzoate | Antimicrobial | Potential for drug development |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid?
- Methodology :
- Cyclization strategies : Analogous isoindole derivatives (e.g., 3-hydroxy acids) are synthesized via acid-catalyzed cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) to stabilize intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective for isolating similar heterocyclic compounds .
- Key considerations : Optimize reaction time and temperature to minimize byproducts like imide oligomers. Monitor progress via TLC or HPLC.
Q. How can researchers characterize the structural and purity profile of this compound?
- Analytical techniques :
- Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What safety protocols are critical during handling and storage?
- PPE requirements : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (similar to isoindole derivatives in MSDS) .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
- Ventilation : Use fume hoods to avoid inhalation risks, as isoindole-related compounds may release toxic fumes (e.g., NOₓ) under heat .
Advanced Research Questions
Q. How does the compound’s stability vary under thermal, oxidative, or photolytic conditions?
- Experimental design :
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (anticipate degradation >200°C based on similar hexanoic acid esters) .
- Oxidative stress : Expose to H₂O₂ or UV/O₃ and monitor degradation via HPLC. Isoindole derivatives are prone to ring-opening under strong oxidizers .
Q. How to resolve contradictions in spectroscopic or chromatographic data during analysis?
- Case example : Discrepancies in NMR integration ratios may arise from tautomerism in the isoindole ring.
- Resolution :
- Perform variable-temperature NMR to detect dynamic equilibria.
- Validate with independent techniques (e.g., X-ray crystallography for solid-state structure) .
- Statistical validation : Use principal component analysis (PCA) to compare batch-to-batch variability .
Q. Can computational models predict reactivity or optimize synthetic pathways?
- ICReDD framework :
- Step 1 : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states .
- Step 2 : Apply machine learning to prioritize experimental conditions (e.g., solvent polarity, catalyst loading) .
- Outcome : Reduces trial-and-error synthesis; validated for complex heterocycles .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
- Screening strategies :
- Enzyme inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid in enzyme studies) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Controls : Include structurally related isoindole compounds to establish SAR .
Q. How to assess ecotoxicological risks of this compound?
- Regulatory alignment : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia magna acute toxicity) .
- Environmental fate : Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential (log Kow estimation) .
- Disposal : Classify as hazardous waste (UN3077) and incinerate at >1000°C with scrubbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
